
4-Methoxy-(2-iodoethynyl)benzene
Vue d'ensemble
Description
4-Methoxy-(2-iodoethynyl)benzene is an organic compound with the molecular formula C9H7IO. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with an iodoethynyl group (-C≡CI). This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-(2-iodoethynyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzene (anisole).
Iodination: Anisole undergoes iodination to introduce an iodine atom at the para position relative to the methoxy group, forming 4-iodoanisole.
Sonogashira Coupling: The key step involves the Sonogashira coupling reaction, where 4-iodoanisole reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl group, forming this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-(2-iodoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Major Products
Substituted Benzene Derivatives: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various partners.
Carbonyl Compounds: Formed through oxidation reactions.
Applications De Recherche Scientifique
4-Methoxy-(2-iodoethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Methoxy-(2-iodoethynyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity in electrophilic aromatic substitution reactions. The iodoethynyl group can act as a site for nucleophilic attack or participate in coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-(2-iodoethynyl)benzene
- 4-(2-Iodoethynyl)benzonitrile
- 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene
- 4-Bromo-(2-iodoethynyl)benzene
Uniqueness
4-Methoxy-(2-iodoethynyl)benzene is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. Compared to its analogs with different substituents (e.g., fluoro, bromo, nitrile), the methoxy group can enhance nucleophilicity and facilitate specific types of reactions, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
1-(2-iodoethynyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBFTCTMWINSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462727 | |
| Record name | Benzene, 1-(iodoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61926-37-2 | |
| Record name | Benzene, 1-(iodoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylhydrazinyl}-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B1658630.png)
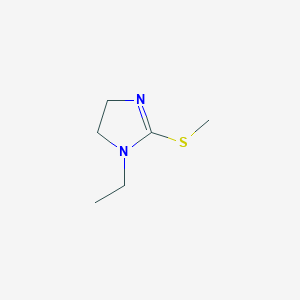

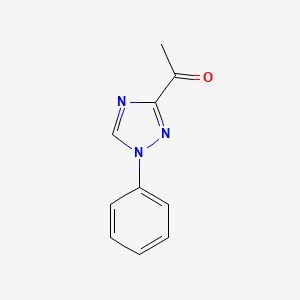
![(4Z)-1-butyl-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658640.png)
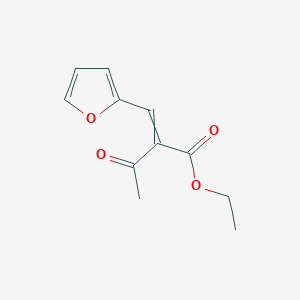
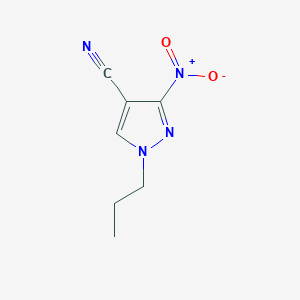
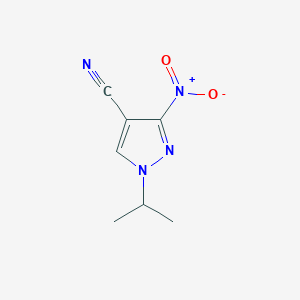
![5-(2-Methoxy-4-nitrophenyl)-N-[4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B1658646.png)
![[2-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] Naphthalene-1-carboxylate](/img/structure/B1658647.png)
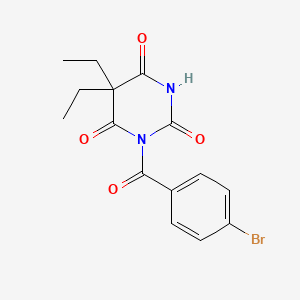
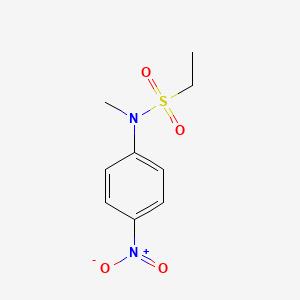

![(5E)-1-(2,3-dichlorophenyl)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B1658653.png)
